Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (600 MHz, H₂O) :
- δ 2.35–2.45 ppm : Doublets for methyl protons in acetyl groups.
- δ 3.70–3.85 ppm : Singlets for methoxy protons in ester groups.
- δ 7.50–8.20 ppm : Multiplet signals for aromatic protons in the 3-nitrophenyl ring.
¹³C NMR (22.53 MHz, CDCl₃) :
Infrared (IR) Spectroscopy and Functional Group Identification
Key IR absorptions (cm⁻¹):
- ~1720–1750 : Strong C=O stretches from ester and acetyl groups.
- ~1520–1350 : Asymmetric and symmetric NO₂ stretches.
- ~1260–1160 : C-O ester vibrations.
| Functional Group | IR Absorption (cm⁻¹) | Intensity |
|---|---|---|
| Ester C=O | 1735–1750 | Strong |
| Acetyl C=O | 1720–1735 | Strong |
| Nitro (NO₂) | 1520, 1350 | Medium |
Mass Spectrometric Fragmentation Patterns
Key fragments observed via electron ionization (EI-MS):
- m/z 365 : Molecular ion peak (C₁₇H₁₉NO₈⁺).
- m/z 322 : Loss of acetyl group (-COCH₃).
- m/z 279 : Subsequent loss of nitro group (-NO₂).
- m/z 123 : 3-Nitrophenyl ion (C₆H₄NO₂⁺).
Crystallographic Studies and Three-Dimensional Conformational Analysis
While crystallographic data for this specific compound remains unpublished, analogous dihydropyridine derivatives exhibit:
- Planar aromatic rings : Due to conjugation with nitro groups.
- Ester group geometry : Antiperiplanar orientation minimizing steric hindrance.
- Torsional angles : ~120° between acetyl and nitro substituents.
Further X-ray diffraction studies are needed to resolve precise bond lengths and angles.
Comparative Structural Analysis with Analogous Dihydropyridine Derivatives
Key structural differences from dihydropyridine analogs:
| Feature | This compound | Dihydropyridine Derivatives |
|---|---|---|
| Backbone | Pentanedioate | Dihydropyridine ring |
| Electron-withdrawing groups | Two acetyl, one nitro | Single nitro or cyano |
| Aromatic substitution | Meta-nitrophenyl | Para-substituted aryl |
| Conformational flexibility | High (acyclic backbone) | Low (rigid ring system) |
The nitro group’s meta-position reduces steric clash with adjacent acetyl groups, enhancing stability compared to ortho-substituted analogs.
Properties
IUPAC Name |
dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO8/c1-9(19)13(16(21)25-3)15(14(10(2)20)17(22)26-4)11-6-5-7-12(8-11)18(23)24/h5-8,13-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZGJFOHXKPBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC(=CC=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401211 | |
| Record name | ST51002545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89080-61-5 | |
| Record name | 1,5-Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89080-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST51002545 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under controlled conditions, often in a solvent such as dimethylformamide (DMF), at a temperature of around 4°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl groups can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines.
Scientific Research Applications
Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate has several scientific research applications:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate involves its interaction with specific molecular targets. For example, in the synthesis of pharmaceuticals, it may act as a key intermediate that undergoes further chemical transformations to yield active drug molecules. The pathways involved typically include nucleophilic substitution, reduction, and oxidation reactions .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly alter physicochemical properties and reactivity. Key analogs include:
Key Observations :
- Nitro vs. Chloro Substituents : The nitro group (strong electron-withdrawing) enhances electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution, whereas chloro groups (moderately electron-withdrawing) prioritize halogen-specific reactions (e.g., Suzuki coupling) .
- Positional Isomerism : The 3-nitrophenyl isomer (meta) exhibits reduced steric hindrance compared to the 2-nitrophenyl (ortho) analog, improving reaction yields in Hantzsch MCRs .
- Polarity: Nitro and cyano substituents increase polarity, impacting solubility in polar solvents (e.g., DMF), while unsubstituted phenyl analogs are more lipophilic .
Ester Group Variations
The choice of ester groups (methyl vs. ethyl) modulates steric bulk and solubility:
Key Observations :
- Methyl Esters : Smaller size enhances reaction rates in microwave-assisted syntheses, as seen in the improved radiochemical yield (RCY) of [¹³N]nifedipine (60% with methyl esters vs. <30% with ethyl analogs) .
- Ethyl Esters: Provide better solubility in non-polar solvents, making them suitable for organic phase reactions .
Biological Activity
Dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate is an organic compound with significant implications in biochemical research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pentanedioate backbone with two acetyl groups and a nitrophenyl substituent. Its molecular formula is , with a molecular weight of approximately 265.25 g/mol. The nitrophenyl group contributes to the compound's reactivity and biological interactions.
The biological activity of this compound primarily revolves around its role as a substrate in enzyme-catalyzed reactions. It has been identified as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases. The mechanism involves:
- Nucleophilic Substitution : The acetyl groups can undergo hydrolysis or substitution reactions, influencing various biochemical pathways.
- Electron Transfer : The nitrophenyl group can participate in electron transfer reactions, which may modulate cellular processes.
Enzyme-Catalyzed Reactions
This compound is utilized in studies involving enzyme kinetics and inhibition. It serves as a substrate for various enzymes, enabling researchers to investigate enzyme mechanisms and develop inhibitors for therapeutic purposes .
Therapeutic Potential
Research indicates potential applications in treating conditions such as hypertension and cancer. The compound's structure allows it to interact with specific molecular targets, which could lead to the development of new therapeutic agents:
- Cardiovascular Drugs : As a precursor in drug synthesis, it may contribute to developing medications that target calcium channels, similar to nifedipine .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its antineoplastic properties .
Comparison of Biological Activity with Similar Compounds
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | Contains nitrophenyl group | Substrate for enzyme studies; potential cardiovascular drug | |
| Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate | Similar structure; different nitro position | Potential enzyme inhibitor; electron transfer capabilities | |
| Dimethyl 2,4-diacetyl-3-(2-nitrophenyl)pentanedioate | Structural variation; different nitro position | Investigated for similar biological activities |
Case Studies and Research Findings
- Enzyme Inhibition Studies : In a study assessing the compound's role in enzyme inhibition, it was shown to effectively inhibit specific enzymes involved in metabolic pathways related to cardiovascular health. The inhibition kinetics were analyzed using Lineweaver-Burk plots, demonstrating competitive inhibition characteristics.
- Anticancer Activity : A study evaluated the cytotoxic effects of various derivatives of this compound on cancer cell lines (e.g., L5178Y lymphoma). Results indicated that certain derivatives exhibited significant growth inhibition compared to control groups, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dimethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioate, and what key reaction parameters must be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including esterification, acetylation, and nitration. For example, the nitrophenyl group is introduced via electrophilic aromatic substitution, requiring precise control of reaction temperature (0–5°C) and stoichiometric ratios to avoid over-nitration. Optimization of solvent polarity (e.g., dichloromethane vs. THF) and catalyst selection (e.g., Lewis acids like FeCl₃) is critical to enhance yield .
- Key Parameters : Monitor reaction progress via TLC or HPLC to isolate intermediates. Yield improvements (≥70%) are achievable through fractional crystallization or column chromatography .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms ester/acetyl groups and nitrophenyl substitution patterns. For instance, the methyl ester protons appear as singlets at δ 3.6–3.8 ppm, while acetyl protons resonate at δ 2.1–2.3 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 365.111 (C₁₇H₁₉NO₈⁺) .
- IR Spectroscopy : Stretching frequencies for ester C=O (~1740 cm⁻¹) and nitro groups (~1520 cm⁻¹) confirm functional groups .
Q. How can researchers assess the purity of this compound, and what are common contaminants?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with acetonitrile/water gradients (70:30 v/v) to detect impurities (e.g., unreacted diacetyl precursors or nitration byproducts). Purity ≥95% is achievable with preparative HPLC .
- Thermogravimetric Analysis (TGA) : Identifies residual solvents (e.g., DMF or THF) by mass loss below 150°C .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitrophenyl group in catalytic transformations?
- Methodological Answer : The electron-withdrawing nitro group directs electrophilic attacks to the meta position, influencing regioselectivity in further functionalization. Computational studies (DFT) reveal that the nitro group lowers the LUMO energy of the phenyl ring by ~1.5 eV, facilitating nucleophilic additions. Experimental validation via kinetic isotope effects (KIE) can confirm transition-state stabilization .
Q. How can computational chemistry guide the design of derivatives with enhanced photophysical properties?
- Methodological Answer :
- Time-Dependent DFT (TD-DFT) : Predicts UV-Vis absorption spectra by modeling electronic transitions. For example, the nitrophenyl moiety introduces a charge-transfer band at ~400 nm, modifiable by substituting acetyl groups with electron-donating substituents .
- Molecular Dynamics (MD) : Simulates solvent effects on aggregation-induced emission (AIE) for applications in optoelectronics .
Q. How should researchers address contradictions between experimental and computational data in reactivity studies?
- Methodological Answer :
- Error Source Analysis : Compare computational solvent models (implicit vs. explicit) with experimental solvent polarity data (e.g., Kamlet-Taft parameters). Discrepancies in activation energies >5 kcal/mol may indicate inadequate solvation models .
- Sensitivity Testing : Vary DFT functionals (B3LYP vs. M06-2X) to assess robustness of mechanistic predictions .
Q. What experimental strategies mitigate solvent-induced side reactions during functionalization?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions but may hydrolyze acetyl groups. Use low-temperature (≤−20°C) conditions with anhydrous solvents to suppress hydrolysis .
- Additive Optimization : Crown ethers (e.g., 18-crown-6) enhance cation coordination in polar solvents, reducing side reactions .
Q. What methodologies enable the study of steric effects on the compound’s supramolecular assembly?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
